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Compound of Interest

Compound Name: 2-Methyl-4-propyl-1,3-oxathiane

Cat. No.: B1203451

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-4-propyl-1,3-oxathiane, a key aroma compound found in passion fruit and wine. While
detailed experimental spectra for this specific molecule are not widely available in public
databases, this document consolidates expected spectroscopic characteristics based on its
chemical structure and data from related compounds. It also outlines detailed experimental
protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, which are crucial for the identification, quantification, and structural
elucidation of this and similar volatile sulfur compounds.

Introduction to 2-Methyl-4-propyl-1,3-oxathiane

2-Methyl-4-propyl-1,3-oxathiane is a heterocyclic compound recognized for its significant
contribution to the tropical and sulfury notes in various natural products.[1][2] Its structure,
featuring two stereocenters at positions 2 and 4, gives rise to four possible stereoisomers (cis
and trans pairs of enantiomers), each potentially possessing distinct sensory properties. The
cis-isomer is often the focus of flavor and fragrance research.[1] A thorough understanding of
its spectroscopic properties is essential for its accurate identification in complex matrices and
for quality control in the food, beverage, and fragrance industries.

Predicted Spectroscopic Data
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Due to the limited availability of public experimental spectroscopic data for 2-Methyl-4-propyl-
1,3-oxathiane, the following tables summarize the predicted data based on the analysis of its
functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The
predicted *H and 3C NMR chemical shifts for the cis- and trans-isomers of 2-Methyl-4-propyl-
1,3-oxathiane are presented below. The distinction between isomers is primarily based on the
orientation of the methyl and propyl groups, which influences the chemical environment of the
ring protons and carbons.

Table 1: Predicted *H NMR Data (in CDClIs)

Predicted Chemical Predicted Chemical

Protons Shift (6, ppm) - cis-  Shift (5, ppm) - Multiplicity
isomer trans-isomer

H-2 ~4.8-5.0 ~4.6-4.8 Quartet (q)
H-4 ~3.8-4.0 ~39-4.1 Multiplet (m)
H-5 (axial) ~1.8-2.0 ~1.9-2.1 Multiplet (m)
H-5 (eq) ~2.0-2.2 ~2.1-23 Multiplet (m)
H-6 (axial) ~3.9-4.1 ~4.0-4.2 Multiplet (m)
H-6 (eq) ~4.1-4.3 ~4.2-4.4 Multiplet (m)
-CH(CHs) ~1.4-16 ~1.3-15 Doublet (d)
-CH2(CH2CHs) ~15-1.7 ~1.6-1.8 Multiplet (m)
-CHz2(CHs) ~1.3-15 ~14-16 Multiplet (m)
-CHs ~0.9-1.0 ~0.9-1.1 Triplet (t)

Table 2: Predicted 3C NMR Data (in CDClIs)
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Predicted Chemical Shift Predicted Chemical Shift

Carbon .. .
(0, ppm) - cis-isomer (0, ppm) - trans-isomer
C-2 ~75-80 ~78 - 83
C-4 ~70-75 ~72-77
C-5 ~30-35 ~32 - 37
C-6 ~65 - 70 ~67 - 72
-C(CHs) ~20 - 25 ~22 - 27
-CH2(CH2CHs) ~35 - 40 ~37 - 42
-CH2(CHs) ~18 - 23 ~20- 25
-CHs ~13-15 ~13-15

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
predicted characteristic IR absorption bands for 2-Methyl-4-propyl-1,3-oxathiane are listed
below.

Table 3: Predicted IR Absorption Bands

Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H stretch (alkane) 2850 - 3000 Strong

C-0 stretch (ether) 1050 - 1150 Strong

C-S stretch 600 - 800 Medium-Weak

CH:z bend 1450 - 1470 Medium

CHs bend 1370 - 1390 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 2-Methyl-4-propyl-1,3-oxathiane, Electron lonization (EIl) would likely lead

to the following fragmentation pathways.

Table 4: Predicted Mass Spectrometry Fragmentation

miz Predicted Fragment Notes

160 [CsH160S]* Molecular ion (M+)

117 [M - CsH7]* Loss of the propyl group

101 [M - CzHsS]* Cleavage of the oxathiane ring

Fragment containing the sulfur

87 [CaH7S]H
and propyl group
73 [CsHsS]H Further fragmentation
Fragment containing the sulfur
59 [C2HsS)*
and methyl group
43 [CsH7]* Propyl cation

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of 2-
Methyl-4-propyl-1,3-oxathiane. These protocols are based on standard practices for the
analysis of volatile organic compounds.

NMR Spectroscopy

Sample Preparation:
» Accurately weigh approximately 5-10 mg of purified 2-Methyl-4-propyl-1,3-oxathiane.

e Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
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e Ensure the solution is free of any particulate matter. If necessary, filter the solution through a
small plug of glass wool in a Pasteur pipette.

Data Acquisition:
e Instrument: A 500 MHz (or higher) NMR spectrometer.
e H NMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64 (depending on concentration).
o Relaxation delay: 1-5 s.
o Spectral width: -2 to 12 ppm.
e 13C NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
o Number of scans: 1024 or more (due to the low natural abundance of 13C).
o Relaxation delay: 2 s.
o Spectral width: 0 to 220 ppm.
e 2D NMR (for complete structural assignment):
o COSY (Correlation Spectroscopy) to establish H-H couplings.
o HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

o HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H couplings.

Infrared (IR) Spectroscopy

Sample Preparation:
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e Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or
sodium chloride (NaCl) plates.

» Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., carbon
tetrachloride, CClas, or chloroform, CHCI3) and place it in a liquid cell.

Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) spectrometer.

e Mode: Transmission.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

e A background spectrum of the empty sample holder (or solvent) should be recorded and
subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is particularly relevant for the analysis of 2-Methyl-4-propyl-1,3-oxathiane in
complex matrices like wine, utilizing headspace solid-phase microextraction (HS-SPME) for
sample preparation.[3][4][5]

Sample Preparation (HS-SPME):

Place 5 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

Add a saturated solution of sodium chloride (NaCl) to enhance the volatility of the analytes.

Add a magnetic stir bar.

Seal the vial with a PTFE-faced silicone septum.

Place the vial in a temperature-controlled autosampler tray (e.g., at 40 °C).
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o Equilibrate the sample for 15 minutes with agitation.

e Expose a SPME fiber (e.g., 50/30 um DVB/CAR/PDMS) to the headspace for a defined
period (e.g., 30 minutes) with continued agitation to adsorb the volatile compounds.

Data Acquisition:

Instrument: Gas chromatograph coupled to a mass spectrometer.

* Injection: The SPME fiber is thermally desorbed in the hot GC inlet (e.g., at 250 °C) in
splitless mode.

e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm
i.d., 0.25 um film thickness).

o Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
e Oven Temperature Program:

o Initial temperature: 40 °C, hold for 2 minutes.

o Ramp: Increase to 250 °C at a rate of 5 °C/min.

o Final hold: Hold at 250 °C for 5 minutes.
e Mass Spectrometer:

o lonization Mode: Electron lonization (EIl) at 70 eV.

[¢]

Mass Range: m/z 40-350.

o

Scan Speed: 2-3 scans/second.

[e]

lon Source Temperature: 230 °C.

o

Transfer Line Temperature: 280 °C.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the spectroscopic identification and
characterization of 2-Methyl-4-propyl-1,3-oxathiane.

Sample Preparation

2-Methyl-4-propyl-1,3-oxathiane
(Pure or in Matrix)

i

Dissolve in CDCI3 Neat Liquid Film HS-SPME
Data ACC]lvliSitiOIl
NMR Spectrometer FTIR Spectrometer GC-MS System

Data Analysis & Interpretation

Y

1H, 13C, 2D NMR Spectra IR Spectrum Chromatogram & Mass Spectrum

i

Structural Elucidation &
Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Methyl-4-propyl-1,3-oxathiane.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics
of 2-Methyl-4-propyl-1,3-oxathiane. While experimental data is limited in the public domain,
the predicted NMR, IR, and MS data, coupled with the detailed experimental protocols, offer a
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valuable resource for researchers in natural product chemistry, flavor and fragrance analysis,
and drug development. The provided methodologies can be adapted for the analysis of other
volatile sulfur compounds and serve as a starting point for further in-depth spectroscopic
investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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